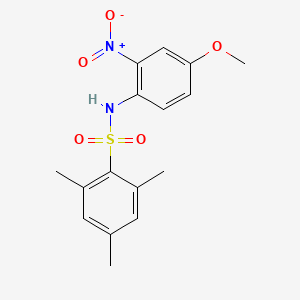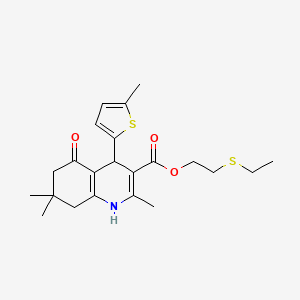
2-(1-azocanyl)-7-methoxy-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azocanyl)-7-methoxy-4-methylquinoline, also known as AZ7MQ, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This molecule is a quinoline derivative, which has a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(1-azocanyl)-7-methoxy-4-methylquinoline is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins. For example, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It has also been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
2-(1-azocanyl)-7-methoxy-4-methylquinoline has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have activity against malaria parasites. In addition, it has been found to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-azocanyl)-7-methoxy-4-methylquinoline in lab experiments is its wide range of biological activities. It has been found to have activity against cancer cells, bacteria, and malaria parasites, making it a useful tool in various fields of research. However, one limitation of using 2-(1-azocanyl)-7-methoxy-4-methylquinoline is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
Orientations Futures
There are several future directions for research on 2-(1-azocanyl)-7-methoxy-4-methylquinoline. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of 2-(1-azocanyl)-7-methoxy-4-methylquinoline in treating different types of cancer. Another area of interest is its potential as an anti-malarial agent. 2-(1-azocanyl)-7-methoxy-4-methylquinoline has been found to have activity against malaria parasites, and further studies are needed to determine its potential as a treatment for malaria. In addition, further studies are needed to determine the safety of 2-(1-azocanyl)-7-methoxy-4-methylquinoline for use in humans.
Méthodes De Synthèse
The synthesis of 2-(1-azocanyl)-7-methoxy-4-methylquinoline involves the reaction of 2-chloro-7-methoxy-4-methylquinoline with sodium azide in the presence of copper (I) iodide. The reaction takes place at room temperature, and the yield of the product is around 70%. The final product is a yellow solid, which is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
2-(1-azocanyl)-7-methoxy-4-methylquinoline has been found to have potential applications in various fields of research. It has been studied for its anti-tumor, anti-inflammatory, and anti-bacterial properties. In addition, it has been found to have activity against malaria parasites. 2-(1-azocanyl)-7-methoxy-4-methylquinoline has also been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
2-(azocan-1-yl)-7-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-14-12-18(20-10-6-4-3-5-7-11-20)19-17-13-15(21-2)8-9-16(14)17/h8-9,12-13H,3-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIPXEZOIJXZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azocan-1-yl)-7-methoxy-4-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5130450.png)


![1-[4-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5130468.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5130479.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B5130486.png)
![N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5130493.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5130498.png)


![diethyl 3-methyl-5-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5130522.png)
![N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5130525.png)
![1-{2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5130551.png)
![3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B5130554.png)